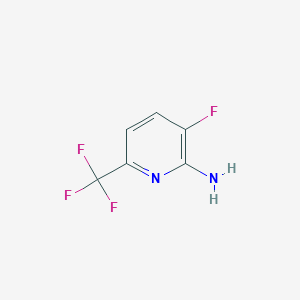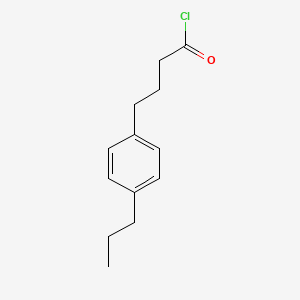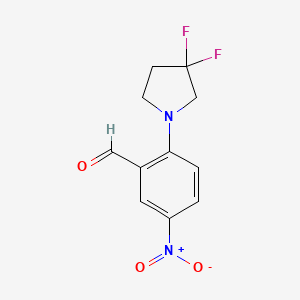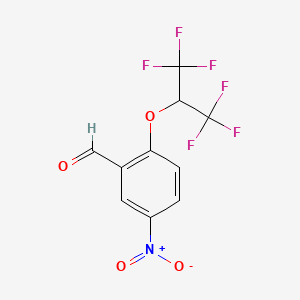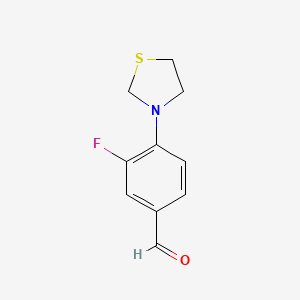![molecular formula C13H14O3S B1407816 Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 1428794-87-9](/img/structure/B1407816.png)
Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, the InChI code is1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 . This code represents the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, storage temperature, and other factors. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, it has a molecular weight of 190.195 g/mol and should be stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of β-Aminoketones, Secondary Aminopropanols, and Oximes
A study by Gevorgyan et al. (2019) explored the reactions of substituted 3-dietliylaminopropan-1-ones hydrochlorides with 2-amino-6-(H, alkyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles and ethyl 2-amino-6-(H, methyl)-4,5,6,7-tetrariydrobenzo[b]-thiophene-3-carboxylate to produce β-aminoketones of the 2-aminothiophene series, which were then converted into secondary aminopropanols and oximes. These compounds were studied for their antioxidant activity and effects on blood coagulation parameters, highlighting the potential for diverse biological applications beyond traditional uses, excluding drug dosage and side effects as per the requirements (Gevorgyan et al., 2019).
Antibacterial and Antifungal Activities
Antibacterial and Antifungal Properties
Altundas et al. (2010) synthesized novel Schiff bases and their Cr(III) and Zn(II) complexes from ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and similar compounds, demonstrating significant antibacterial activity against various pathogenic strains including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans. These findings show the chemical's potential for antimicrobial applications, excluding considerations of drug use and side effects (Altundas et al., 2010).
Antimicrobial and Antioxidant Evaluation
Evaluation of Novel Lignan Derivatives for Antimicrobial and Antioxidant Properties
Raghavendra et al. (2017) synthesized various compounds including 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids and ethyl 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylates, which were screened for their antimicrobial and antioxidant properties. Compounds exhibited notable antifungal and antibacterial activity against tested microorganisms, with some showing significant DPPH radical scavenging abilities, pointing to their potential for developing new antimicrobial and antioxidant agents, while steering clear of drug-related usage and adverse effects (Raghavendra et al., 2017).
Azo-Dyes Synthesis and Spectrophotometric Properties
Synthesis of Azo-Dyes Based on Thiophendiazonium Salts
Barabash et al. (2020) reported the synthesis of new thienylazo reagents, including methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates, for spectrophotometric analytical research. The study demonstrated the effect of thiophene ring structure on the spectrophotometric properties of the dyes, suggesting applications in analytical chemistry, distinct from pharmacological uses or toxicity profiles (Barabash et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-16-13(15)12-10(6-4-8-14)9-5-2-3-7-11(9)17-12/h14H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCASJDSKTHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

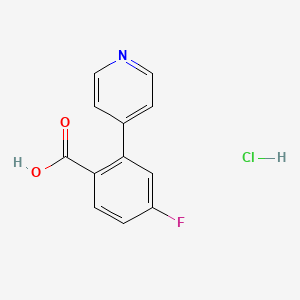

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)

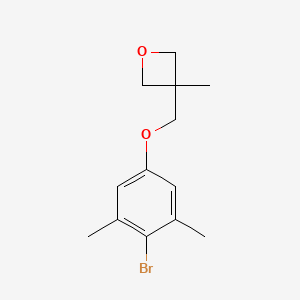
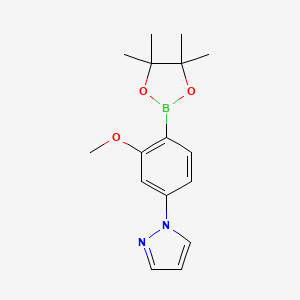
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
